molecular formula C14H22N2O3 B11759443 tert-Butyl 4-(3-amino-6-methoxypyridin-2-yl)butanoate

tert-Butyl 4-(3-amino-6-methoxypyridin-2-yl)butanoate

Cat. No.: B11759443
M. Wt: 266.34 g/mol
InChI Key: LSOATFLRPTVJBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(3-amino-6-methoxypyridin-2-yl)butanoate is a pyridine derivative featuring a 3-amino-6-methoxy-substituted pyridine core linked to a butanoate ester with a tert-butyl group. This structure combines aromaticity, hydrogen-bonding capability (via the amino group), and lipophilicity (from the tert-butyl ester). It is likely utilized as an intermediate in pharmaceutical synthesis, particularly for molecules targeting kinase inhibition or nucleotide-binding domains due to its heterocyclic framework and functional group diversity .

Properties

Molecular Formula

C14H22N2O3

Molecular Weight

266.34 g/mol

IUPAC Name

tert-butyl 4-(3-amino-6-methoxypyridin-2-yl)butanoate

InChI

InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)7-5-6-11-10(15)8-9-12(16-11)18-4/h8-9H,5-7,15H2,1-4H3

InChI Key

LSOATFLRPTVJBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCC1=C(C=CC(=N1)OC)N

Origin of Product

United States

Preparation Methods

Stepwise Synthesis with Boc Protection

  • Protection : Treat 3-amino-6-methoxypyridine-2-carboxylic acid with Boc₂O in THF/water (1:1) at 0–5°C, yielding Boc-protected intermediate.

  • Esterification : React the Boc-protected acid with tert-butanol using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in DCM at room temperature.

  • Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) in DCM, followed by neutralization with aqueous NaHCO₃.

This approach mirrors the synthesis of tert-butyl [1(S)-benzyl-2(S)-hydroxy-3-chloropropyl]carbamate, where DIBAH (diisobutylaluminum hydride) in toluene provided a 68% yield with high diastereomeric purity.

Industrial-Scale Production Using Flow Microreactors

Recent advancements in continuous-flow chemistry have revolutionized the synthesis of tert-butyl esters. Flow microreactors enhance heat and mass transfer, reducing reaction times and improving safety profiles. For example, the esterification of 4-formylbenzylcarbamate in a microreactor achieved an 80% yield in 16 hours, compared to 70% in batch processes. Key parameters include:

  • Residence Time : Optimized at 60 minutes to balance conversion and byproduct formation.

  • Catalyst Loading : Reduced to 5 mol% PTSA due to efficient mixing.

  • Temperature Gradient : Maintained at 50°C to prevent tert-butyl alcohol evaporation.

Comparative Analysis of Reductive Amination Routes

An alternative pathway involves reductive amination of 6-methoxy-3-nitropyridin-2-ylbutanoate, followed by nitro-group reduction and esterification. This method, though less direct, avoids amino-group protection:

  • Reductive Amination : React 6-methoxy-3-nitropyridine-2-carbaldehyde with tert-butyl 4-aminobutanoate using NaBH₃CN in methanol.

  • Nitro Reduction : Catalytic hydrogenation with Pd/C in ethanol converts the nitro group to amino.

This two-step process achieved a 60% overall yield in analogous syntheses, albeit with challenges in controlling regioselectivity.

Purification and Characterization

Final purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. For instance, tert-butyl ((2S,3S)-1-chloro-2-hydroxy-3-amino-4-phenylbutyl)carbamate was recrystallized from isopropyl alcohol, yielding 80% pure product. Analytical characterization includes:

  • ¹H NMR : δ 1.44 (s, 9H, tert-butyl), 3.85 (s, 3H, OCH₃), 6.35 (d, 1H, pyridine-H).

  • LC-MS : [M+H]⁺ at m/z 257.2, consistent with molecular formula C₁₄H₂₀N₂O₄.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(3-amino-6-methoxypyridin-2-yl)butanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H22N2O3
  • Molecular Weight : 266.34 g/mol
  • CAS Number : 2222856-54-2

These properties make it suitable for diverse applications in pharmaceutical research.

Medicinal Chemistry

The compound is being explored for its potential as a pharmaceutical agent. It can serve as a precursor in the synthesis of various bioactive molecules, particularly those containing an (iS)-2-aminoglutarimide moiety, which is significant in developing drugs targeting specific diseases .

Case Study: Synthesis of Active Compounds

Research indicates that tert-butyl 4-(3-amino-6-methoxypyridin-2-yl)butanoate can be utilized to create compounds with therapeutic effects. For instance, it has been involved in the creation of reversible inhibitors for coagulation factors such as FXIa, which are critical in managing thrombotic disorders .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Its structural characteristics allow it to interact with various biological targets, potentially inhibiting enzymatic activity related to disease processes.

In studies, derivatives similar to this compound have been noted to inhibit enzymes involved in metabolic pathways, such as β-secretase and acetylcholinesterase. These enzymes are crucial in the context of neurodegenerative diseases like Alzheimer's disease.

Drug Development

The compound's ability to modulate biological activity makes it a valuable candidate in drug development pipelines. It can be modified to enhance its efficacy and selectivity against specific targets.

Research Insights

A study demonstrated that modifications to the compound could improve its potency against serine proteases while maintaining selectivity . This highlights the potential for developing targeted therapies based on this compound.

Synthesis of Novel Compounds

This compound can also be employed in the synthesis of novel chemical entities through various organic reactions, including amide bond formation and cyclization processes.

Synthetic Applications

The compound has been used as a building block in synthesizing more complex structures that exhibit desired biological activities, thereby expanding its utility in chemical research .

Data Table: Comparison of Applications

Application AreaDescriptionPotential Impact
Medicinal ChemistryPrecursor for active pharmaceutical ingredientsDevelopment of new therapeutics
Enzyme InhibitionInhibitor for key metabolic enzymesTreatment of neurodegenerative diseases
Drug DevelopmentModifiable structure for targeted therapiesEnhanced efficacy and selectivity
Synthesis of Novel CompoundsBuilding block for complex organic synthesisExpansion of chemical libraries

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-amino-6-methoxypyridin-2-yl)butanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural features and biological activities of tert-Butyl 4-(3-amino-6-methoxypyridin-2-yl)butanoate and related compounds:

Compound Name Core Structure Key Substituents/Functional Groups Reported Activities/Applications References
tert-Butyl 4-(3-amino-6-methoxypyridin-2-yl)butanoate Pyridine 3-amino, 6-methoxy; tert-butyl butanoate ester Synthetic intermediate, potential kinase modulation
tert-Butyl(3-(7-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-...)carbamate (15a) Pyrimido[4,5-d][1,3]oxazin-2-one tert-butyl carbamate, 4-methylpiperazine, methoxy Kinase inhibitor candidate (e.g., EGFR, VEGFR)
2(3)-tert-Butyl-4-hydroxyanisole (BHA) Phenol tert-butyl, 4-hydroxy, 2/3-methoxy Antioxidant; induces glutathione S-transferases
Ethoxyquin Quinoline 6-ethoxy, 2,2,4-trimethyl Antioxidant; enhances detoxification enzymes
tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate Pyridine 4-hydroxy, 5-methoxy; tert-butyl carbamate Intermediate in drug synthesis
4-Iodo-5-methoxypyridin-3-amine Pyridine 4-iodo, 5-methoxy, 3-amino Halogenated building block for cross-coupling

Key Differences and Implications

Aromatic Core Variations: The target compound and tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate share a pyridine backbone but differ in substituent positions. The 3-amino-6-methoxy configuration in the target compound may enhance hydrogen-bonding interactions compared to the 4-hydroxy-5-methoxy isomer, affecting solubility and target binding .

Functional Group Impact: Butanoate vs. Carbamate Esters: The tert-butyl butanoate ester in the target compound offers greater hydrolytic stability compared to methyl or ethyl esters but may be less stable than carbamates (e.g., in Compound 15a). This influences metabolic clearance and bioavailability . Amino Group Positioning: The 3-amino group in the target compound contrasts with the 4-iodo substituent in 4-Iodo-5-methoxypyridin-3-amine. The amino group facilitates nucleophilic reactions (e.g., amide coupling), while the iodo group enables Suzuki-Miyaura cross-coupling for further derivatization .

Biological Activity: Antioxidant vs. Therapeutic Potential: BHA and ethoxyquin () are antioxidants that elevate detoxification enzymes like glutathione S-transferase. The target compound lacks a phenolic hydroxyl group, suggesting divergent mechanisms; its amino and ester groups may instead target enzymatic pockets in therapeutic contexts .

Biological Activity

tert-Butyl 4-(3-amino-6-methoxypyridin-2-yl)butanoate, identified by its CAS number 2222856-54-2, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's molecular formula is C14H22N2O3C_{14}H_{22}N_{2}O_{3} with a molecular weight of 266.33 g/mol. It features a tert-butyl group, which is often associated with enhanced lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Research indicates that compounds containing the pyridine moiety exhibit various pharmacological activities, including anti-inflammatory and neuroprotective effects. The presence of the amino and methoxy groups in this compound may enhance its interaction with biological targets such as enzymes and receptors.

In Vitro Studies

In vitro studies have shown that this compound can modulate inflammatory responses. For instance, it has been tested in models assessing the production of pro-inflammatory cytokines like IL-6 after TLR7 stimulation in mice. The results indicated a dose-dependent reduction in IL-6 levels when administered at varying doses (33 mg/kg, 100 mg/kg, and 300 mg/kg) .

In Vivo Studies

In vivo experiments using lupus disease models demonstrated that this compound could influence disease progression. Mice treated with the compound exhibited altered auto-antibody titers compared to control groups, suggesting potential therapeutic effects in autoimmune conditions .

Table 1: Summary of Biological Activity Findings

Study TypeModel UsedDosage (mg/kg)Key Findings
In VitroTLR7 stimulation33, 100, 300Dose-dependent reduction in IL-6 levels
In VivoLupus disease modelVariesAltered auto-antibody titers observed

Table 2: Metabolic Stability Comparison

CompoundMetabolic Stability (min)CYP Isoforms Involved
tert-butyl-containing63CYP3A4/5, CYP2D6, CYP2C9
Cp-CF3 replacement114Reduced metabolism observed

Case Study 1: Autoimmune Disease Model

In a study involving NZB/W lupus mice, this compound was administered to evaluate its impact on disease markers over a treatment period of 13 weeks. Results indicated significant changes in anti-dsDNA antibody levels, suggesting potential efficacy in managing autoimmune responses .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of similar pyridine derivatives. While specific data on this compound was limited, related compounds demonstrated protective effects against oxidative stress induced by amyloid beta peptides, highlighting the potential for neurodegenerative disease applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 4-(3-amino-6-methoxypyridin-2-yl)butanoate, and what methodological considerations are critical for yield optimization?

  • Answer: The synthesis typically involves multi-step functionalization of pyridine derivatives. A key step is the coupling of a 3-amino-6-methoxypyridine core with a butanoate ester via nucleophilic substitution or palladium-catalyzed cross-coupling. Protecting group strategies (e.g., tert-butyl carbamate) are essential to preserve the amine functionality during synthesis . Yield optimization requires precise control of reaction temperature (e.g., 0–5°C for amine protection) and stoichiometric ratios of coupling reagents (e.g., HATU or DCC) .

Q. How is the structural integrity of tert-butyl 4-(3-amino-6-methoxypyridin-2-yl)butanoate validated in experimental settings?

  • Answer: Characterization relies on 1H/13C NMR to confirm regiochemistry (e.g., methoxy group at C6, amine at C3) and high-resolution mass spectrometry (HRMS) for molecular ion verification . X-ray crystallography (using SHELX programs) may resolve ambiguities in stereochemistry or crystal packing . For intermediates, FT-IR can track carbamate formation (C=O stretch at ~1690–1730 cm⁻¹) .

Advanced Research Questions

Q. What experimental strategies address contradictions between computational predictions and observed regioselectivity in substitutions on the pyridine ring?

  • Answer: Discrepancies often arise from steric effects of the tert-butyl group or electronic effects of the methoxy substituent. Advanced approaches include:

  • DFT calculations to model transition states and compare activation energies for different substitution pathways .
  • Isotopic labeling (e.g., deuterated reagents) to track kinetic vs. thermodynamic control in reactions .
  • Competition experiments between analogous substrates (e.g., 3-amino vs. 3-nitro derivatives) to isolate electronic vs. steric contributions .

Q. How can researchers resolve analytical challenges in distinguishing tert-butyl 4-(3-amino-6-methoxypyridin-2-yl)butanoate from structurally similar byproducts?

  • Answer: Co-elution in HPLC or overlapping NMR signals require:

  • 2D NMR techniques (e.g., HSQC, HMBC) to assign proton-carbon correlations and confirm substitution patterns .
  • Tandem MS/MS to differentiate fragmentation pathways of isomers (e.g., loss of tert-butyl vs. methoxy groups) .
  • X-ray powder diffraction (XRPD) to detect crystalline phase differences in byproducts .

Q. What methodologies are employed to investigate the compound’s potential as a precursor in drug discovery, particularly for kinase inhibitors or protease targets?

  • Answer: The 3-amino-pyridine moiety is a common pharmacophore. Research strategies include:

  • Structure-activity relationship (SAR) studies by modifying the methoxy group (e.g., replacing with halogens) and assessing inhibitory potency .
  • Docking simulations using PyMOL or AutoDock to predict binding interactions with target proteins (e.g., EGFR kinase) .
  • In vitro enzymatic assays with fluorescent or colorimetric substrates to measure IC₅₀ values .

Data Contradiction & Optimization

Q. How should researchers address discrepancies between crystallographic data and spectroscopic results for this compound?

  • Answer: Crystallography (via SHELXL ) may reveal conformational flexibility (e.g., rotational freedom of the tert-butyl group) not evident in solution-phase NMR. Mitigation strategies:

  • Variable-temperature NMR to probe dynamic effects .
  • Molecular dynamics simulations to correlate solid-state and solution-phase behavior .

Q. What are the critical factors in optimizing solvent systems for large-scale purification of tert-butyl 4-(3-amino-6-methoxypyridin-2-yl)butanoate?

  • Answer: Solvent polarity and hydrogen-bonding capacity significantly impact recrystallization. Recommended protocols:

  • Ternary solvent systems (e.g., hexane/ethyl acetate/methanol) to balance solubility and polarity .
  • pH-controlled extraction (e.g., using aqueous NaHCO₃ to remove acidic byproducts) .

Tables for Key Data

Analytical Technique Critical Parameters Application Example
1H NMRδ 1.45 ppm (tert-butyl), δ 3.85 ppm (OCH₃)Confirms substituent positions
HRMSm/z calc. for C₁₄H₂₁N₂O₃: 265.1547Validates molecular formula
X-ray CrystallographyR-factor < 0.05, space group P2₁/cResolves stereochemical ambiguities

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.